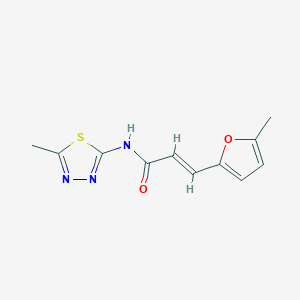
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as MTAA, is a compound with potential applications in scientific research. It is a synthetic compound that has been studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be controlled. It also has potential applications in a variety of scientific research areas, such as cancer research and neurodegenerative disease research. However, there are also limitations to using 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research could be to further explore its potential applications in cancer research and neurodegenerative disease research. Another area of research could be to further understand its mechanism of action and how it interacts with other enzymes and molecules. Additionally, further studies could be conducted to explore its potential use as a therapeutic agent for other diseases.
Métodos De Síntesis
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is through the reaction of 5-methyl-2-furoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with acryloyl chloride to yield 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide.
Aplicaciones Científicas De Investigación
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-4-9(16-7)5-6-10(15)12-11-14-13-8(2)17-11/h3-6H,1-2H3,(H,12,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVXRKPGXVRBGS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

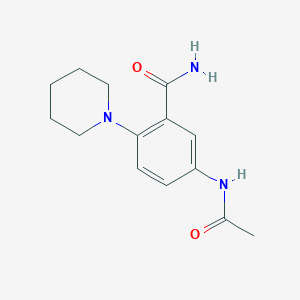
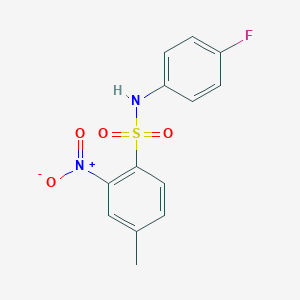
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
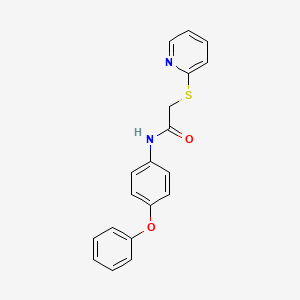
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
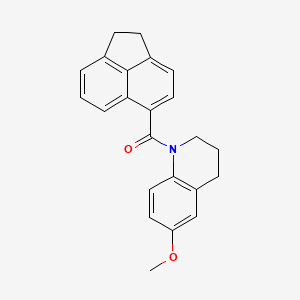
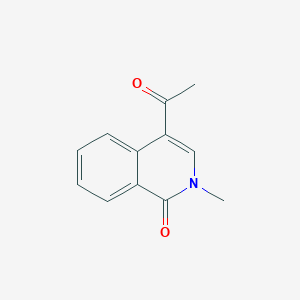
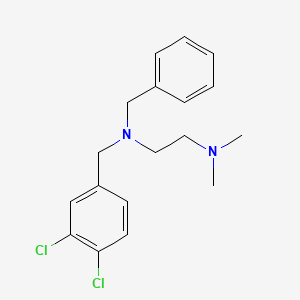
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)